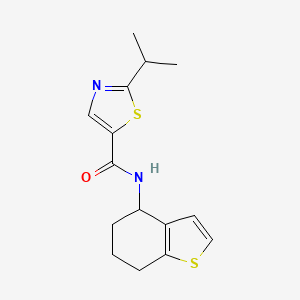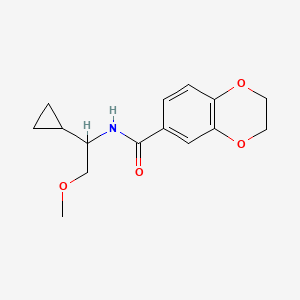![molecular formula C19H16Cl2N2O3 B6916175 6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one](/img/structure/B6916175.png)
6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the isoquinoline moiety. One common synthetic route involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of Isoquinoline Moiety: The isoquinoline moiety can be introduced through a Friedel-Crafts acylation reaction, where the benzoxazole is reacted with an acyl chloride derivative of isoquinoline in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for modifying biomolecules and studying their functions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-1H-isoquinolin-2-one: A simpler compound with similar structural features but lacking the benzoxazole moiety.
3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one: A related compound without the additional chlorine atom.
Uniqueness
6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one is unique due to the presence of both the benzoxazole and isoquinoline moieties, as well as the chlorine atoms
Properties
IUPAC Name |
6-chloro-3-[3-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-14-2-1-13-11-22(7-5-12(13)9-14)18(24)6-8-23-16-4-3-15(21)10-17(16)26-19(23)25/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIKHNMDJKWGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Cl)C(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6916104.png)
![4-(dimethylsulfamoyl)-5-methyl-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B6916118.png)
![(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone](/img/structure/B6916121.png)
![1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6916127.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B6916130.png)
![1-[(2-fluorophenyl)methyl]-N-[1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6916145.png)
![1-[1-(1-Benzofuran-2-yl)ethyl]-3-(1-cyclopentylpiperidin-4-yl)-1-methylurea](/img/structure/B6916161.png)

![N-cyclopentyl-5,6-dimethyl-2-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide](/img/structure/B6916174.png)

![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide](/img/structure/B6916197.png)
![N-ethyl-4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B6916200.png)
